Methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate
Overview
Description
Methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate is an organic compound with the molecular formula C11H13NO6S. It is a derivative of propanoic acid and contains a nitrobenzene sulfonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate typically involves the nitration of toluene to produce 2-nitrotoluene, followed by sulfonation and esterification reactions. The nitration process is carried out using a mixture of sulfuric acid and nitric acid at around 50°C. The resulting 2-nitrotoluene is then subjected to sulfonation using sulfuric acid to introduce the sulfonyl group. Finally, esterification with methanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-methyl-2-[(2-aminobenzene)sulfonyl]propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid and methanol.
Scientific Research Applications
Methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrotoluene: A precursor in the synthesis of methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate.
Methyl 2-nitrobenzoate: Another nitrobenzene derivative with similar chemical properties.
1-Methyl-2-nitrobenzene: A structural isomer with different reactivity and applications
Uniqueness
This compound is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-methyl-2-(2-nitrophenyl)sulfonylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-11(2,10(13)18-3)19(16,17)9-7-5-4-6-8(9)12(14)15/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHFSFIZHCTXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161207 | |
Record name | Propanoic acid, 2-methyl-2-[(2-nitrophenyl)sulfonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820666-55-4 | |
Record name | Propanoic acid, 2-methyl-2-[(2-nitrophenyl)sulfonyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-methyl-2-[(2-nitrophenyl)sulfonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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